molecular formula C23H19N3O2 B7433930 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide

4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide

Cat. No. B7433930
M. Wt: 369.4 g/mol
InChI Key: GAIMSOGUMFEDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide, also known as BIPB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide exerts its anticancer effects through the inhibition of tubulin polymerization, which is necessary for cell division. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has also been studied for its potential use as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. This compound has also been shown to reduce the severity of inflammation in animal models of acute lung injury and colitis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide in lab experiments is its high potency and selectivity for tubulin. However, this compound is also highly insoluble in water, which can make it difficult to use in certain assays. Additionally, this compound has not yet been studied extensively in vivo, so its pharmacokinetics and toxicity profile are not well understood.

Future Directions

There are several potential future directions for research on 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of this compound's potential as an anti-inflammatory agent in various disease models. Additionally, further in vivo studies are needed to determine the safety and efficacy of this compound as a potential anticancer agent.

Synthesis Methods

4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide can be synthesized through a multistep process starting with the reaction of 4-bromoaniline and 4-propanoylbenzoic acid to form 4-(4-propanoylphenyl)aniline. This intermediate is then reacted with potassium carbonate and 1,2-phenylenediamine to yield this compound.

Scientific Research Applications

4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-2-22(27)16-7-11-18(12-8-16)25-23(28)17-9-13-19(14-10-17)26-15-24-20-5-3-4-6-21(20)26/h3-15H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIMSOGUMFEDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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